molecular formula C13H12ClF2N B14120007 (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine

(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine

Cat. No.: B14120007
M. Wt: 255.69 g/mol
InChI Key: AVEFINQMOUQUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine is an organic compound that features a naphthalene ring attached to an amine group, which is further substituted with a 2-chloro-2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine typically involves the reaction of naphthalen-1-ylmethylamine with 2-chloro-2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for further applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted amines, nitroso compounds, nitro compounds, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or to develop new bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their potential as pharmaceutical agents. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications that require high chemical stability and specific reactivity.

Mechanism of Action

The mechanism of action of (2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity towards specific targets, while the naphthalene ring can facilitate interactions with hydrophobic regions of the target molecules. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-2,2-difluoroethyl)(methyl)amine hydrochloride: Similar in structure but lacks the naphthalene ring.

    2-Chloro-2-methyl-N-(1-naphthalen-1-yl-ethyl)butyramide: Contains a naphthalene ring but differs in the substituents on the amine group.

Uniqueness

(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine is unique due to the presence of both the naphthalene ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12ClF2N

Molecular Weight

255.69 g/mol

IUPAC Name

2-chloro-2,2-difluoro-N-(naphthalen-1-ylmethyl)ethanamine

InChI

InChI=1S/C13H12ClF2N/c14-13(15,16)9-17-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,17H,8-9H2

InChI Key

AVEFINQMOUQUAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(F)(F)Cl

Origin of Product

United States

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